2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogenicity Studies
Studies on related 5-nitrofurans with heterocyclic substituents, including 1,3,4-oxadiazole derivatives, have explored their carcinogenic potential. One study investigated the carcinogenicity of eight 5-nitrofurans in rats, finding significant incidences of tumors in various tissues. Although the compound was not directly studied, the research highlights the importance of assessing the carcinogenic risk of related compounds (Cohen et al., 1975).
Synthetic Applications
Several studies focus on the synthetic utility of 1,3,4-oxadiazole derivatives. For instance, research on the dimerization of indole-3-acetic acid derivatives in trifluoroacetic acid demonstrated the formation of complex structures related to indolocarbazole alkaloids (Bergman et al., 1995). Another study showed the versatility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic sequences, indicating the potential of related 1,3,4-oxadiazole compounds in organic synthesis (Moormann et al., 2004).
Anti-inflammatory Activity
Compounds with 1,3,4-oxadiazole structures have been evaluated for their anti-inflammatory properties. One study synthesized 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles and found them to possess significant anti-inflammatory activity, showcasing the therapeutic potential of these derivatives (Nargund et al., 1994).
Anticancer Potential
Research into 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors for small lung cancer treatment suggests that these compounds could offer new avenues for cancer therapy (Panchal et al., 2020).
Luminescence Properties
The luminescence properties of 1,3,4-oxadiazole acetamide derivatives have been studied, particularly in their complexes with Eu(III) and Tb(III). These studies provide insights into the applications of such compounds in materials science, especially for their luminescent properties (Zhang et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of oxadiazole , a heterocyclic compound that has been utilized in various applications, including as an essential part of the pharmacophore . .
Mode of Action
Oxadiazoles, in general, have been known to interact with their targets in a variety of ways depending on their structure and the nature of the substituents
Biochemical Pathways
Oxadiazoles have been known to affect a wide range of biochemical pathways depending on their structure and the nature of their targets
Properties
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-20-21-18(25-12)16-9-13-5-2-3-7-15(13)22(16)11-17(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEFRHIBVYRMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.